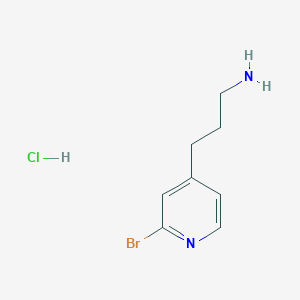
3-(2-Bromopyridin-4-yl)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12BrClN2 and a molecular weight of 251.55 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 2-position of the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: The brominated pyridine is then subjected to an alkylation reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. This step introduces the propan-1-amine group to the pyridine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives and other reduced forms of the compound.
Scientific Research Applications
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride depends on its specific application
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function and potentially leading to changes in gene expression.
Comparison with Similar Compounds
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(2-Chloropyridin-4-yl)propan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
3-(2-Fluoropyridin-4-yl)propan-1-amine hydrochloride: Contains a fluorine atom, which can significantly alter the compound’s properties.
3-(2-Iodopyridin-4-yl)propan-1-amine hydrochloride:
Properties
Molecular Formula |
C8H12BrClN2 |
|---|---|
Molecular Weight |
251.55 g/mol |
IUPAC Name |
3-(2-bromopyridin-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2.ClH/c9-8-6-7(2-1-4-10)3-5-11-8;/h3,5-6H,1-2,4,10H2;1H |
InChI Key |
XQETWZCTCNFYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)

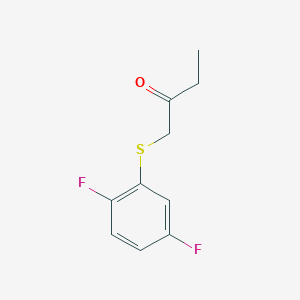
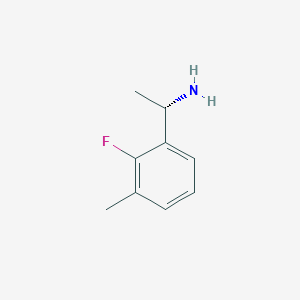

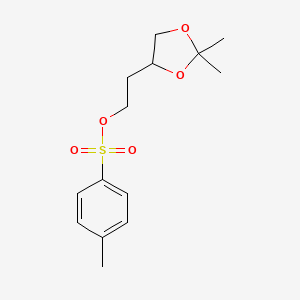

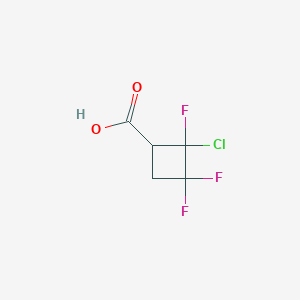

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
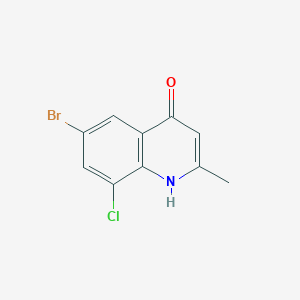
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)


